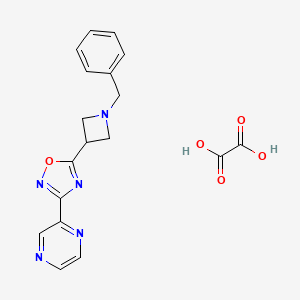

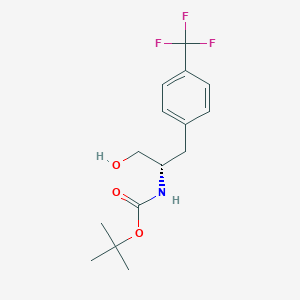

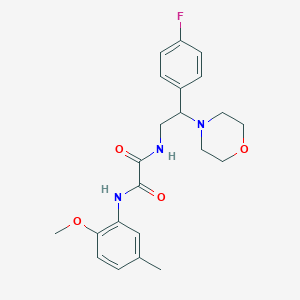

叔丁基(S)-(1-羟基-3-(4-(三氟甲基)苯基)丙-2-基)氨基甲酸酯

货号 B2576852

CAS 编号:

944470-71-7

分子量: 319.324

InChI 键: UILYFAHOMMFALF-LBPRGKRZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group (t-Bu) is the simplest tertiary alkyl group, consisting of a central carbon atom bonded to three methyl groups .

Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.Molecular Structure Analysis

The molecular structure of tert-butyl carbamates like this compound typically includes a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl carbamates are known to undergo various chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid substances. They have a high GI absorption and are BBB permeant. They are not P-gp substrates and are not inhibitors of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4.科学研究应用

合成和抗菌活性

- 在合成具有潜在抗菌特性的新化合物方面,已探索了叔丁基氨基甲酸酯衍生物。例如,叔丁基-2-(4-溴苯基)-3-羟基丙基氨基甲酸酯和相关化合物的合成,以及随后的抗菌活性筛选,突出了这些化合物在开发新抗菌剂中的潜在应用 (Doraswamy & Ramana, 2013).

光催化和有机合成

- 据报道,叔丁基氨基甲酸酯衍生物用于光催化胺化。一项研究证明了邻羟基芳基氨基酮与叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯的胺化,展示了这些化合物在温和条件下组装 3-氨基色酮中的作用。此过程对于构建不同的氨基嘧啶非常重要,拓宽了有机合成中的应用 (Wang et al., 2022).

有机光伏材料

- 在有机电子学,特别是有机光伏领域,叔丁基氨基甲酸酯衍生物已被用作构建模块。一项涉及从其叔丁基氨基甲酸酯衍生物合成双(4'-(己氧基)-[1,1'-联苯]-4-基)胺的研究突出了这些化合物在生产有机光伏材料中的重要性。合成过程,包括铃木交叉偶联反应,强调了这些化合物有机电子学领域的通用性 (Chmovzh & Rakitin, 2021).

阿尔茨海默病研究

- 在寻找阿尔茨海默病的治疗剂方面,叔丁基氨基甲酸酯衍生物已被检查其神经保护特性。对叔丁基-(4-羟基-3-((3-(2-甲基哌啶-1-基)丙基)甲酰氨基)苯基)氨基甲酸酯 (M4 化合物) 的研究揭示了其作为 β-分泌酶和乙酰胆碱酯酶抑制剂的潜力。该化合物对星形胶质细胞中的淀粉样 β 肽表现出中等保护作用,表明其与阿尔茨海默病研究相关 (Camarillo-López et al., 2020).

酶促动力学拆分

- 叔丁基氨基甲酸酯衍生物(如叔丁基 2-(1-羟乙基)苯基氨基甲酸酯)的酶促动力学拆分已被研究用于生产光学纯对映异构体。此过程在合成手性有机硒化物和有机碲化物中至关重要,证明了该化合物在有机化学中的立体化学应用中的作用 (Piovan, Pasquini, & Andrade, 2011).

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYFAHOMMFALF-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2576775.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)ami ne](/img/structure/B2576783.png)